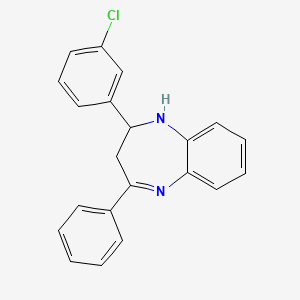
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- is a member of the benzodiazepine family, which is well-known for its wide range of biological activities. Benzodiazepines are a class of psychoactive drugs that have been extensively studied for their therapeutic potential in treating various central nervous system disorders .
Preparation Methods
The synthesis of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications . Industrial production methods often employ solvent-free conditions or microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine ring, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex benzodiazepine derivatives.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Benzodiazepines are known for their anxiolytic, sedative, and anticonvulsant properties, and this compound is no exception. It has been investigated for its potential therapeutic effects in treating anxiety, insomnia, and seizure disorders.
Mechanism of Action
The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic and sedative effects .
Comparison with Similar Compounds
1H-1,5-Benzodiazepine, 2-(3-chlorophenyl)-2,3-dihydro-4-phenyl- can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For instance, diazepam is widely used for its muscle relaxant properties, while lorazepam is preferred for its rapid onset of action in treating acute anxiety .
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Properties
CAS No. |
265313-89-1 |
|---|---|
Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H17ClN2/c22-17-10-6-9-16(13-17)21-14-20(15-7-2-1-3-8-15)23-18-11-4-5-12-19(18)24-21/h1-13,21,24H,14H2 |
InChI Key |
FKQIINVSKMGGJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















